REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[O:10][CH2:9][CH:8]([OH:12])[CH2:7]2.[CH3:38][C:39]([O:40][C:41](=[O:42])[CH3:43])=[O:44].[Cl:45][CH2:46][Cl:47].[O:13]=[P:14]12[O:15][P:16]3(=[O:26])[O:17][P:18](=[O:24])([O:19][P:20](=[O:23])([O:21]3)[O:22]1)[O:25]2.[O:27]1[c:28]2[c:29]([cH:30][cH:31][cH:32][cH:33]2)[CH2:34][CH2:35][CH:36]1[OH:37].[cH:48]1[cH:49][cH:50][n:51][cH:52][cH:53]1>>[Br:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:11]1[O:10][CH2:9][C:8](=[O:12])[CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1COc2c(Br)cccc2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCc2ccccc2O1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=C1COc2c(Br)cccc2C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |